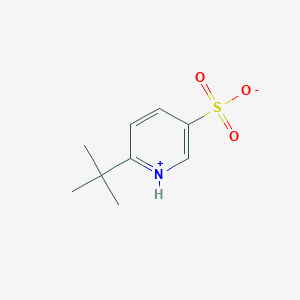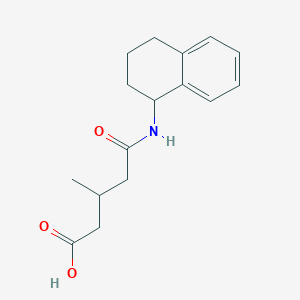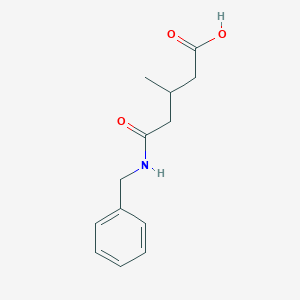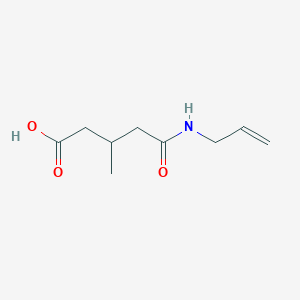
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a sulfonamide-based compound that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy. In addition, N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have anti-microbial properties and has been studied for its potential use in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules such as prostaglandins and leukotrienes. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can inhibit the growth of cancer cells and induce cell death by apoptosis. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to inhibit the production of inflammatory molecules such as prostaglandins and leukotrienes. In vivo studies have shown that N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can reduce inflammation in animal models of rheumatoid arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide in lab experiments include its high potency and specificity for its target enzymes and kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. The limitations of using N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide in lab experiments include its relatively high cost and limited availability, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for research on N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide. One area of research is the development of new derivatives of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide with improved potency and selectivity for its target enzymes and kinases. Another area of research is the identification of new biological targets for N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide, which may lead to the discovery of new therapeutic applications for this compound. Finally, further studies are needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can be synthesized by the reaction of 3,4-difluoroaniline with 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide.
Propriétés
Nom du produit |
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H15F2NO2S |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)21(19,20)18-12-5-8-14(16)15(17)9-12/h3-10,18H,1-2H3 |
Clé InChI |
NOMXWIQTJPYTJX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)



![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)